Beta-Amyloid (8-40), mouse, rat
Description
Properties
Molecular Weight |
3462.0 |
|---|---|
sequence |
SGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Scientific Research Applications
Modeling Alzheimer's Disease
Rodent models are essential for studying the progression of AD, particularly through the use of transgenic mice that express human forms of amyloid precursor protein (APP). These models often exhibit amyloid plaque formation and associated neurodegenerative changes similar to those observed in human AD patients.
Key Models
- 5XFAD Mice : This model co-expresses five familial AD mutations, leading to rapid accumulation of Aβ(42) and Aβ(40) plaques. Studies show significant neurodegeneration by 2 months of age, making it a robust model for evaluating AD pathology and potential treatments .
- J20 Mice : These mice develop diffuse amyloid deposits by 5-6 months and exhibit cognitive deficits that can be assessed using behavioral tests .
Therapeutic Testing
Aβ(8-40) is frequently used to test the efficacy of new drugs aimed at reducing amyloid burden or modifying disease progression. Various therapeutic strategies have been explored using rodent models:
Therapeutic Strategies
- Monoclonal Antibodies : Drugs like aducanumab and lecanemab target Aβ aggregates. Studies indicate that these treatments can significantly reduce amyloid plaques in transgenic mouse models .
- Small Molecule Inhibitors : Compounds targeting β-secretase or γ-secretase have been tested in rodent models to evaluate their impact on Aβ production and clearance.
Biomarker Development
The study of Aβ(8-40) in rodent models aids in identifying potential biomarkers for early detection of AD. Plasma levels of Aβ peptides have been correlated with brain pathology, providing insights into disease progression.
Biomarker Insights
- Recent studies have shown that mass spectrometry-based assays measuring plasma Aβ(42)/Aβ(40) ratios can accurately reflect brain amyloid status, enhancing diagnostic capabilities for early-stage AD .
Case Studies and Findings
Several studies illustrate the utility of Aβ(8-40) in advancing our understanding of AD:
Comparison with Similar Compounds
Comparison with Similar Beta-Amyloid Compounds
Structural and Sequence Differences
Beta-amyloid fragments vary in length and residue composition, which dictate their biophysical properties:
- Key Insight : Aβ(8-40) lacks the N-terminal epitope (residues 1–7), making it undetectable by antibodies like 6E8, but retains the C-terminal region (residues 35–40), allowing recognition by the A40 antibody .
Aggregation and Solubility
- Aβ(1-42): Forms toxic oligomers and fibrils rapidly due to C-terminal hydrophobicity .
- Aβ(1-40) : Less aggregation-prone than Aβ(1-42); soluble in 0.1% NH4OH (~1 mg/ml) .
- However, the retained C-terminal (residues 35–40) likely preserves partial amyloidogenicity .
Detection and Quantification
- Aβ(1-40): Measured via immunoaffinity LC-MS (limit of detection: ~10 pg/ml) .
- Aβ(1-42): Requires specialized assays (e.g., INNO-BIA multiplex) due to low plasma concentrations .
- Aβ(8-40) : Undetectable by N-terminal-targeting antibodies (e.g., 6E8) but quantifiable via C-terminal-specific methods (e.g., A40 antibody) .
Therapeutic Implications
- Aβ(1-42) : Primary target for anti-oligomerization therapies (e.g., TRV 101 inhibits fibrillization) .
- Aβ(8-40) : May exhibit reduced susceptibility to inhibitors like curcumin, which destabilize full-length Aβ fibrils .
- Gene Targeting : The APP A673T variant reduces Aβ levels by 30%, suggesting similar strategies could mitigate Aβ(8-40) pathology .
Preparation Methods
Peptide Synthesis and Specifications
Beta-Amyloid (8-40) peptides from mouse and rat are typically synthesized chemically to match the native sequence, which differs from the human form by three amino acid residues (Arg5, Tyr10, His13 in humans correspond to Gly5, Phe10, Arg13 in mouse/rat). These peptides are synthesized using solid-phase peptide synthesis methods, ensuring high purity (often >95%) and correct folding for biological activity.
| Parameter | Details |
|---|---|
| Peptide sequence | Amino acids 1 to 40 of mouse/rat Beta-Amyloid |
| Molecular mass | Approximately 4329 Da (varies slightly) |
| Purity | >95% (HPLC verified) |
| Storage | Lyophilized powder, stored at -20°C |
| Solubility | Soluble in DMSO or aqueous buffers |
The peptide is supplied lyophilized and requires reconstitution in sterile water or buffer, often with sonication or vortexing to ensure complete dissolution before experimental use.
Tissue Preparation for Beta-Amyloid Analysis
For in vivo studies, mouse or rat brains are harvested and processed to analyze Beta-Amyloid (8-40) deposition. The preparation involves perfusion, fixation, sectioning, and storage steps optimized for preserving amyloid pathology.
- Mice or rats are perfused transcardially with ice-cold phosphate-buffered saline (PBS) to clear blood, followed optionally by 4% paraformaldehyde in Sorenson’s phosphate buffer for fixation.
- If only PBS perfusion is done, brains are immersion-fixed in 4% paraformaldehyde at 4°C for 48–72 hours.
- Fixed brains are stored in PBS containing 0.03% sodium azide at 4°C until sectioning.
- Brains are sectioned horizontally at 30–40 μm thickness using a vibratome.
- Sections are collected singly to maintain spatial order, often in sterile 48-well plates, sealed with Parafilm™, and stored at 4°C in PBS/0.03% sodium azide.
Immunohistochemical Staining for Beta-Amyloid (8-40)
To visualize Beta-Amyloid deposits, immunohistochemistry (IHC) is performed on brain sections using specific antibodies against Beta-Amyloid peptides.
Protocol Summary
| Step | Description | Duration/Conditions |
|---|---|---|
| Formic acid treatment | 95% formic acid incubation to enhance antigen retrieval | 5 minutes at room temperature |
| Washing | 3 washes with TBS (Tris-buffered saline) | 3 × 5 minutes |
| Quenching | Quench endogenous peroxidase activity | 10 minutes |
| Blocking | Block nonspecific binding sites | 30 minutes |
| Primary antibody incubation | Anti-Beta-Amyloid antibody incubation | Overnight at 4°C on orbital shaker |
| Washing | 3 washes with TBS-TX (TBS + Triton X-100) | 3 × 5 minutes |
| Secondary antibody incubation | Biotinylated secondary antibody | 60 minutes |
| Avidin-biotin complex | Amplification step | 60 minutes |
| Chromogen development | DAB (3,3’-diaminobenzidine) staining | 5 minutes |
| Final washing and mounting | Washing, slide mounting, drying | Overnight drying |
This method allows for specific detection of Beta-Amyloid plaques and is widely used in transgenic mouse models of Alzheimer's disease.
Quantitative Assay Preparation: ELISA for Beta-Amyloid (1-40)
For quantification of Beta-Amyloid (8-40) peptides in biological fluids such as serum or plasma, enzyme-linked immunosorbent assays (ELISA) are employed.
4.1 Sample and Reagent Preparation
- Samples (serum or EDTA plasma) are diluted as necessary with assay buffer.
- Standards are prepared by serial dilution of a known concentration of synthetic Beta-Amyloid (1-40) peptide to generate a calibration curve (range: 1.56 – 100 pg/mL).
| Standard Dilution Tube | Concentration (pg/mL) | Concentration (pmol/L) |
|---|---|---|
| Tube 1 | 100 | 22.6 |
| Tube 2 | 50 | 11.3 |
| Tube 3 | 25 | 5.66 |
| Tube 4 | 12.5 | 2.83 |
| Tube 5 | 6.25 | 1.41 |
| Tube 6 | 3.13 | 0.71 |
| Tube 7 | 1.56 | 0.35 |
| Tube 8 | 0 (Blank) | 0 |
- Precoated plates with anti-mouse/rat Beta-Amyloid (38-42) antibodies are used.
- Samples and standards are incubated overnight at 4°C.
- After washing, HRP-conjugated secondary antibody is applied for 60 minutes.
- Color development is performed using TMB substrate, stopped by sulfuric acid.
- Absorbance is read at 450 nm within 30 minutes post-stop solution addition.
Research Findings and Notes on Preparation
- The differences in amino acid sequence between mouse/rat and human Beta-Amyloid peptides necessitate species-specific antibodies and assays to avoid cross-reactivity.
- Tissue fixation and sectioning protocols are critical to preserving amyloid structure and antigenicity for reliable immunohistochemical detection.
- ELISA kits designed specifically for mouse/rat Beta-Amyloid (1-40) provide sensitive and quantitative measurement crucial for monitoring disease progression or therapeutic efficacy in animal models.
- Formic acid treatment prior to antibody incubation enhances antigen exposure, improving staining quality.
Summary Table: Preparation Methods Overview
Q & A
Q. What methods are recommended for quantifying Beta-Amyloid (8-40) in rodent brain lysate or cerebrospinal fluid (CSF)?
Methodological Answer:
- ELISA : Use species-specific kits validated for mouse/rat samples, such as those targeting the 8-40 fragment (e.g., sensitivity ≥2 pg/ml, dynamic range 3.9–250 pg/ml). Include controls for matrix effects (e.g., spiked recovery tests in brain lysate) .
- Mass Spectrometry (LC-MS/MS) : Employ immunoaffinity purification followed by stable isotope dilution for absolute quantification. This avoids cross-reactivity issues common in immunoassays .
- Sample Preparation : Centrifuge brain lysates at 12,000×g to remove debris. For CSF, use protease inhibitors to prevent peptide degradation .
Q. How should experimental designs control for variability in Beta-Amyloid (8-40) aggregation states?
Methodological Answer:
- Aggregation Controls : Pre-treat samples with hexafluoroisopropanol (HFIP) to dissolve fibrils, followed by sonication to ensure monomeric peptide quantification .
- Temporal Sampling : Collect longitudinal samples (e.g., 0, 6, 12 months) in aging studies to account for age-dependent aggregation changes .
- Replicates : Use ≥6 biological replicates per group to address inter-individual variability in rodent models .
Advanced Research Questions
Q. How can researchers resolve contradictions in Beta-Amyloid (8-40) data across studies?
Methodological Answer:
- Aggregation State Analysis : Characterize peptide forms (monomer, oligomer, fibril) via Western blot with conformation-specific antibodies (e.g., A11 for oligomers) or atomic force microscopy .
- Model-Specific Factors : Compare transgenic mouse strains (e.g., APP/PS1 vs. 5xFAD) to assess how overexpression artifacts influence results .
- Method Validation : Cross-validate findings using orthogonal techniques (e.g., ELISA + LC-MS/MS) to rule out assay-specific biases .
Q. What pharmacokinetic modeling approaches are suitable for studying Beta-Amyloid (8-40) turnover in vivo?
Methodological Answer:
- Stable Isotope Labeling Kinetics (SILK) : Administer ¹³C-labeled leucine to rodents, then track Beta-Amyloid (8-40) production/clearance rates via mass spectrometry. Fit data to two-compartment models to estimate synthesis (~1.5%/hr) and clearance rates .
- Cohort-Specific Parameters : Adjust models for APOEε4 carriers, which show accelerated Beta-Amyloid accumulation, by incorporating genetic covariates .
Q. How do species-specific differences in Beta-Amyloid sequences affect cross-model validation?
Methodological Answer:
- Structural Comparison : Mouse/rat Beta-Amyloid (8-40) differs from human isoforms at residues 5 (Arg→Gly), 10 (Tyr→Phe), and 13 (His→Arg). Use homology modeling (e.g., SWISS-MODEL) to predict aggregation propensity differences .
- Functional Assays : Compare toxicity in primary neuron cultures using species-matched vs. human Beta-Amyloid to assess translational relevance .
Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing Beta-Amyloid (8-40) dose-response relationships?
Methodological Answer:
- Sigmoidal Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values for amyloid-lowering drugs. Validate with bootstrapping (≥1,000 iterations) .
- Handling Outliers : Apply Grubbs’ test to exclude technical outliers in ELISA data while retaining biological variability .
Q. How can researchers ensure reproducibility in Beta-Amyloid (8-40) studies?
Methodological Answer:
- Pre-registration : Document experimental protocols (e.g., sample size, blinding) on platforms like OSF before data collection .
- Open Data : Share raw mass spectrometry files (mzML format) and processed ELISA datasets in public repositories (e.g., PRIDE, Zenodo) .
Ethical & Translational Considerations
Q. What ethical guidelines apply to Beta-Amyloid (8-40) research involving transgenic rodents?
Methodological Answer:
- 3Rs Compliance : Optimize sample sizes via power analysis to minimize animal use. Terminate studies at early humane endpoints (e.g., severe motor deficits) .
- Data Transparency : Disclose all experimental conditions (e.g., peptide lot-to-lot variability) in supplementary materials to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
